molecular formula C16H15F2N B8104071 Fidas-3

Fidas-3

Cat. No.: B8104071
M. Wt: 259.29 g/mol
InChI Key: YBJDCOLXJYDHOM-DHZHZOJOSA-N
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Description

FIDAS-3 is a stilbene derivative known for its potent inhibition of the Wnt signaling pathway. It is particularly effective against methionine S-adenosyltransferase 2A, with an IC50 value of 4.9 micromolar. This compound has shown significant anticancer activities by competing with S-adenosylmethionine for binding to methionine S-adenosyltransferase 2A .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FIDAS-3 involves the preparation of a stilbene derivative. The key steps include:

    Formation of the stilbene core: This is typically achieved through a Wittig reaction or a Heck coupling reaction.

    Functionalization: Introduction of functional groups such as fluorine atoms and dimethylamino groups to enhance the compound’s biological activity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, ensuring high purity and yield. This includes:

Chemical Reactions Analysis

Types of Reactions

FIDAS-3 undergoes several types of chemical reactions, including:

    Oxidation: Conversion to various oxidized derivatives.

    Reduction: Reduction of the stilbene double bond.

    Substitution: Introduction of different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophilic aromatic substitution using reagents like bromine or chlorine under acidic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .

Scientific Research Applications

FIDAS-3 has a wide range of applications in scientific research, including:

Mechanism of Action

FIDAS-3 exerts its effects by inhibiting methionine S-adenosyltransferase 2A. It competes with S-adenosylmethionine for binding to this enzyme, thereby disrupting the methylation processes essential for cancer cell proliferation. This inhibition leads to reduced levels of key proteins such as c-Myc and cyclin D1, ultimately resulting in the suppression of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of FIDAS-3

This compound stands out due to its specific stilbene structure, which provides unique binding properties and biological activities. Its ability to effectively compete with S-adenosylmethionine and inhibit methionine S-adenosyltransferase 2A makes it a valuable compound in cancer research .

Properties

IUPAC Name

4-[(E)-2-(2,6-difluorophenyl)ethenyl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N/c1-19(2)13-9-6-12(7-10-13)8-11-14-15(17)4-3-5-16(14)18/h3-11H,1-2H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJDCOLXJYDHOM-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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